molecular formula C10H12Br2O2 B14567487 2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one CAS No. 61306-32-9

2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one

Cat. No.: B14567487
CAS No.: 61306-32-9
M. Wt: 324.01 g/mol
InChI Key: CEDWHIFMIRQGCN-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with bromine, methoxy, and isopropyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves the bromination of 4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar in structure but with a methyl group instead of an isopropyl group.

    2,6-Dibromo-4-methylaniline: Contains an amino group instead of a methoxy group.

    2,6-Dibromo-4-methoxyphenol: Similar but lacks the isopropyl group.

Uniqueness

2,6-Dibromo-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to the presence of both bromine and methoxy groups on a cyclohexadienone ring, which imparts distinct chemical properties and reactivity. The isopropyl group further differentiates it from other similar compounds, potentially affecting its steric and electronic characteristics.

Properties

CAS No.

61306-32-9

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

2,6-dibromo-4-methoxy-4-propan-2-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12Br2O2/c1-6(2)10(14-3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3

InChI Key

CEDWHIFMIRQGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC

Origin of Product

United States

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